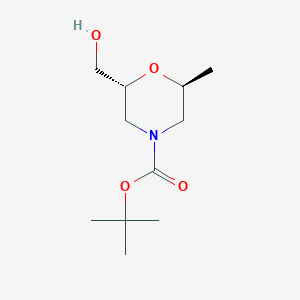
tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a chemical compound that belongs to the morpholine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a morpholine ring. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate typically involves the reaction of a morpholine derivative with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted morpholine derivatives. The specific products depend on the reaction conditions and reagents used.
科学的研究の応用
Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-ethylmorpholine-4-carboxylate
- Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-phenylmorpholine-4-carboxylate
- Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-isopropylmorpholine-4-carboxylate
Uniqueness
Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed in similar compounds.
特性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChIキー |
YJPPRECNUURDRC-DTWKUNHWSA-N |
異性体SMILES |
C[C@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C |
正規SMILES |
CC1CN(CC(O1)CO)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12849339.png)
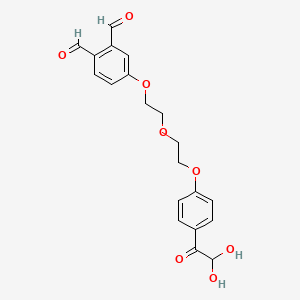
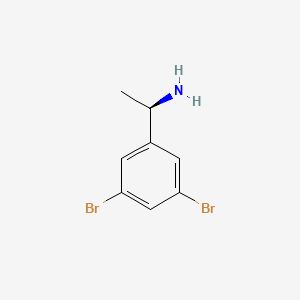
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol](/img/structure/B12849359.png)
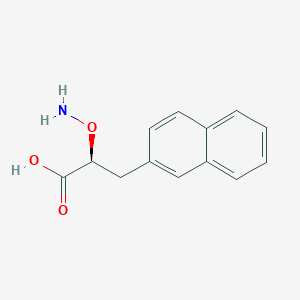
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
![2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12849387.png)
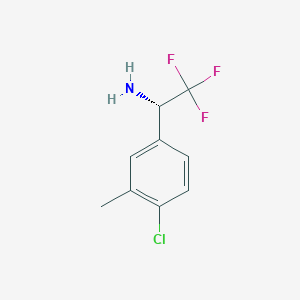
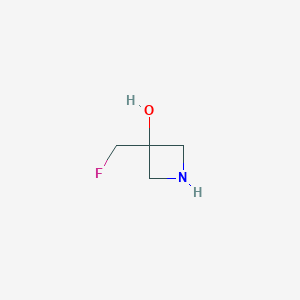
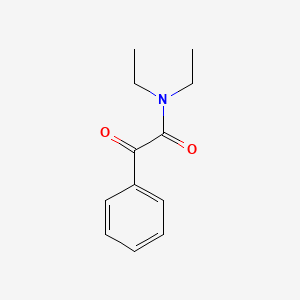
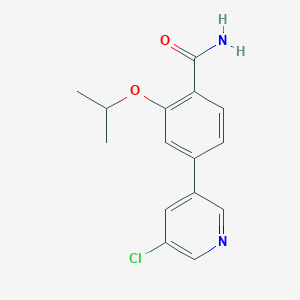
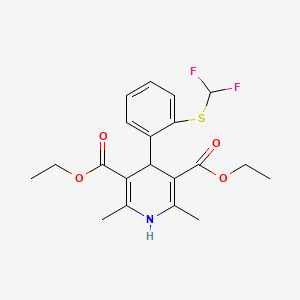
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)
